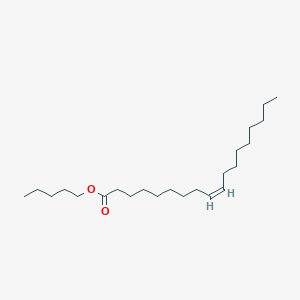

Amyl oleate

Description

Amyl oleate (C₂₃H₄₂O₂) is an ester derived from amyl alcohol (C₅H₁₁OH) and oleic acid (C₁₈H₃₄O₂), a monounsaturated omega-9 fatty acid. It is primarily utilized as a solvent and plasticizer for cellulosic and vinyl resins due to its compatibility with hydrophobic materials and ability to enhance flexibility . Structurally, its unsaturated oleate moiety contributes to lower melting points and oxidative stability compared to saturated fatty acid esters.

Properties

CAS No. |

142-57-4 |

|---|---|

Molecular Formula |

C23H44O2 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

pentyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C23H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h12-13H,3-11,14-22H2,1-2H3/b13-12- |

InChI Key |

YEUKJHYLBPPSQJ-SEYXRHQNSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCC |

Other CAS No. |

58930-03-3 142-57-4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Optimization Parameters

Key variables influencing amyl oleate synthesis efficiency:

Enzyme Selection

| Enzyme | Source | Conversion (%) |

|---|---|---|

| Lipozyme TL IM | Thermomyces lanuginosus | 93.10 |

| Novozym 435 | Candida antarctica | 88.00 |

| Lipozyme RM IM | Rhizomucor miehei | 6.23 |

Lipozyme TL IM outperforms others due to its 1,3-specificity and compatibility with long-chain fatty acids .

Solvent Effects

| Solvent | Log P | Dielectric Constant | Conversion (%) |

|---|---|---|---|

| Acetonitrile | −0.33 | 37.5 | 93.10 |

| tert-Amyl alcohol | 1.09 | 5.8 | 54.04 |

| DMSO | −1.35 | 46.7 | 18.47 |

Polar solvents like acetonitrile enhance substrate solubility, driving higher yields .

Temperature and Molar Ratio

-

Optimal temperature : 40°C (enzymatic) vs. 150–200°C (chemical) .

-

Molar ratio : 1:20 (amyl alcohol:oleic acid) maximizes conversion by reducing substrate inhibition .

Purification Steps

Spectral Characterization

FT-IR confirms ester bond formation, while gas chromatography (GC) quantifies purity (>95% in optimized reactions) .

Comparison with Similar Compounds

Research Findings and Innovations

- Branched-Chain Derivatives : Chemical modification of methyl oleate with branched chains (e.g., iso-butyl groups) reduces crystallization temperatures by 20°C, a strategy applicable to this compound for low-temperature applications .

- Oxidative Stability : Ethyl oleate’s high oleic acid content (≈80%) grants superior resistance to rancidity, a trait leveraged in pharmaceutical formulations . This compound’s stability remains understudied but likely intermediate due to its longer chain.

- Environmental Impact : Sodium oleate’s biodegradability makes it eco-friendly for mineral processing, whereas this compound’s persistence in polymers necessitates controlled disposal .

Q & A

Q. What are the optimal synthesis conditions for amyl oleate in laboratory settings?

this compound is typically synthesized via esterification of oleic acid with amyl alcohol, catalyzed by acidic or enzymatic agents. Key parameters include:

- Molar ratio : A 1:2 ratio of oleic acid to amyl alcohol minimizes unreacted substrates .

- Catalyst : Sulfuric acid (0.5–1.0 wt%) is commonly used, but lipases (e.g., Candida antarctica) offer higher selectivity and milder conditions (40–60°C) .

- Reaction time : 4–8 hours under reflux (80–100°C) for acid catalysis; enzymatic reactions may require 24–48 hours . Monitor conversion using FTIR (C=O ester peak at 1740 cm⁻¹) or GC-MS .

Q. What safety protocols are recommended for handling this compound in laboratory experiments?

- Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile), splash-resistant goggles, and lab coats. Avoid contact lenses due to vapor irritation .

- Ventilation : Use fume hoods to limit inhalation of vapors, which may cause respiratory irritation .

- Storage : Keep in airtight containers away from oxidizing agents (e.g., peroxides) and strong acids/bases to prevent decomposition .

Q. Which analytical methods are most effective for quantifying this compound purity?

- Gas Chromatography (GC) : Coupled with FID or MS detectors, GC provides resolution for isomers and impurities (detection limit: 0.1–1.0 µg/mL) .

- NMR Spectroscopy : ¹H NMR (δ 4.05–4.15 ppm for ester -CH₂-O-) confirms ester bond formation .

- Titration : Acid value titration (<2 mg KOH/g) ensures complete esterification .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound kinetic studies?

Discrepancies in reaction rates or activation energies may arise from:

- Substrate purity : Oleic acid with >90% purity reduces side reactions (e.g., isomerization) .

- Inhibition effects : Amyl alcohol at high concentrations (>3 M) can inhibit lipase activity; use Michaelis-Menten models with inhibition constants (Kᵢ) to adjust kinetic parameters .

- Temperature gradients : Ensure uniform heating (e.g., oil baths over magnetic stirrers) to avoid localized overheating in viscous mixtures .

Q. What experimental designs are suitable for studying this compound degradation under oxidative conditions?

- Accelerated oxidation : Expose this compound to 60°C with 0.1% FeCl₃ as a pro-oxidant. Monitor peroxide value (PV) and conjugated dienes (UV absorbance at 234 nm) over 72 hours .

- Antioxidant screening : Add 100–500 ppm of α-tocopherol or BHT and compare oxidative stability via Rancimat (induction time >20 hours indicates efficacy) .

Q. How can computational modeling improve the design of this compound-based formulations?

- Molecular Dynamics (MD) : Simulate interactions between this compound and surfactants (e.g., Tween 80) to predict emulsion stability. Use OPLS-AA force fields and 10-ns simulation times .

- QSPR Models : Correlate ester chain length (C18:1) with biodegradability using topological indices (e.g., Wiener index) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.